molecular formula C20H20N2O2S B12252137 [(1-Cyano-4-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl](phenyl)acetic acid

[(1-Cyano-4-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl](phenyl)acetic acid

Cat. No.: B12252137
M. Wt: 352.5 g/mol
InChI Key: FNWNPSVHUSCSNM-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydroisoquinoline sulfanyl acetic acid derivatives, a class of molecules characterized by a bicyclic tetrahydroisoquinoline core fused with a sulfanyl-acetic acid moiety. The specific substitution pattern includes a cyano group at position 1, an ethyl group at position 4 of the tetrahydroisoquinoline ring, and a phenyl group attached to the acetic acid side chain.

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

2-[(1-cyano-4-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-2-phenylacetic acid

InChI

InChI=1S/C20H20N2O2S/c1-2-14-15-10-6-7-11-16(15)17(12-21)22-19(14)25-18(20(23)24)13-8-4-3-5-9-13/h3-5,8-9,18H,2,6-7,10-11H2,1H3,(H,23,24)

InChI Key

FNWNPSVHUSCSNM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C2=C1CCCC2)C#N)SC(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-cyano-4-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-2-phenylacetic acid typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where an amine reacts with a cyanoacetate under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques like chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(1-cyano-4-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-[(1-cyano-4-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-2-phenylacetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[(1-cyano-4-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The cyano group and tetrahydroisoquinoline moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the tetrahydroisoquinoline core and the aryl/heteroaryl groups attached to the acetic acid chain. Key comparisons include:

Compound Name Substituents (Tetrahydroisoquinoline) Aryl/Heteroaryl Group Molecular Weight Key Properties/Findings
2-{[7-Acetyl-8-(4-Chlorophenyl)-4-Cyano-6-Hydroxy-1,6-Dimethyl-...]sulfanyl}-N-(4-Chlorophenyl)acetamide 4-Cyano, 8-(4-Cl-phenyl), 7-Acetyl 4-Cl-phenyl 593.48 Antiproliferative activity; crystallographic analysis reveals intermolecular H-bonding
2-{[7-Acetyl-4-Cyano-6-Hydroxy-8-(4-MeO-phenyl)-1,6-Dimethyl-...]sulfanyl}-N-phenylacetamide 4-Cyano, 8-(4-MeO-phenyl), 7-Acetyl Phenyl 565.62 Enhanced solubility due to methoxy group; Hirshfeld surface shows π-π interactions
2-{[3-Cyano-4-(Furan-2-yl)-5,6,7,8-Tetrahydroquinolin-2-yl]sulfanyl}acetic acid 3-Cyano, 4-Furan-2-yl N/A (Free acid) 314.36 Lower molecular weight; furan substituent may influence bioavailability
Target Compound: (1-Cyano-4-Ethyl-5,6,7,8-Tetrahydroisoquinolin-3-yl)sulfanylacetic Acid 1-Cyano, 4-Ethyl Phenyl ~350–370 (est.) Predicted intermediate lipophilicity (ethyl vs. bulkier aryl groups); structural rigidity from cyano group

Crystallographic and Conformational Insights

  • Ring Puckering: The tetrahydroisoquinoline core adopts non-planar conformations due to substituent steric effects. For example, 4-chlorophenyl and 4-methoxyphenyl analogs exhibit distinct puckering amplitudes (quantified via Cremer-Pople parameters ), which influence molecular packing and stability .
  • Hirshfeld Surface Analysis : Analogs with electron-withdrawing groups (e.g., 4-Cl-phenyl) show stronger C–H···O and N–H···S interactions compared to electron-donating groups (e.g., 4-MeO-phenyl), affecting solubility and crystallinity .

Pharmacological Potential

While direct data for the target compound are unavailable, structurally related compounds demonstrate antiproliferative activity against cancer cell lines. For instance, chlorophenyl-substituted derivatives exhibit moderate activity (IC₅₀ ~10–50 µM), attributed to their ability to intercalate DNA or inhibit kinases . The ethyl group in the target compound may enhance membrane permeability compared to bulkier substituents .

Discussion of Key Differences

  • Lipophilicity : The ethyl group (logP ~1.5–2.0) likely reduces hydrophobicity compared to chlorophenyl (logP ~2.8) but increases it relative to methoxyphenyl (logP ~1.8) .
  • Synthetic Accessibility : Ethyl-substituted derivatives may offer simpler synthesis pathways compared to acetylated analogs requiring protective group strategies .
  • Biological Selectivity : Substitution at position 4 (ethyl vs. aryl) could modulate target specificity, as seen in furan-containing analogs showing preferential activity toward inflammatory pathways .

Biological Activity

(1-Cyano-4-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanylacetic acid is a complex organic compound with significant potential in biomedical research. Its unique structure incorporates a tetrahydroisoquinoline moiety and a cyano group, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20H20N2O2S
  • Molecular Weight : 352.5 g/mol
  • IUPAC Name : 2-[(1-cyano-4-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-2-phenylacetic acid
  • CAS Number : 1351802-68-0

Anticancer Properties

Recent studies have highlighted the anticancer potential of (1-Cyano-4-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanylacetic acid. In vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

Cell LineIC50 (µM)
HepG2 (Liver)21.00
MCF-7 (Breast)26.10

These values indicate that the compound exhibits cytotoxic effects comparable to established anticancer agents like sorafenib (IC50 = 5.69 µM for HepG2 and 8.45 µM for MCF-7) . The selectivity index against normal cells was also favorable, suggesting a promising safety profile.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets involved in cell signaling pathways. The cyano group and tetrahydroisoquinoline structure play crucial roles in modulating enzyme activities and receptor interactions:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and proliferation.
  • Receptor Modulation : It has been suggested that this compound could interact with receptors such as VEGFR-2 (vascular endothelial growth factor receptor), which is pivotal in angiogenesis .

Study on Antiproliferative Activity

A study evaluated the antiproliferative effects of various tetrahydroisoquinoline derivatives, including our compound of interest. The results indicated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231). The most potent derivatives showed IC50 values as low as 0.08 µg/mL against MCF-7 cells .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities of (1-Cyano-4-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanylacetic acid with target proteins. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and angiogenesis, further supporting its potential as an anticancer agent .

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